molecular formula C8H6ClN3O B11900590 8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one

8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B11900590
M. Wt: 195.60 g/mol
InChI Key: FVWKFWCBVACUNI-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes nitrogen atoms at specific positions. The presence of amino and chloro substituents on the naphthyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The initial step involves the construction of the naphthyridine ring system. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,7-naphthyridin-1(2H)-one: Lacks the amino group, resulting in different chemical properties and reactivity.

    8-Amino-2,7-naphthyridin-1(2H)-one: Lacks the chloro group, affecting its biological activity and applications.

    8-Amino-6-methyl-2,7-naphthyridin-1(2H)-one: The methyl group replaces the chloro group, leading to variations in its chemical behavior.

Uniqueness

8-Amino-6-chloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

8-amino-6-chloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H6ClN3O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H2,10,12)(H,11,13)

InChI Key

FVWKFWCBVACUNI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C(N=C(C=C21)Cl)N

Origin of Product

United States

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